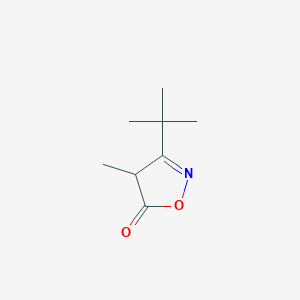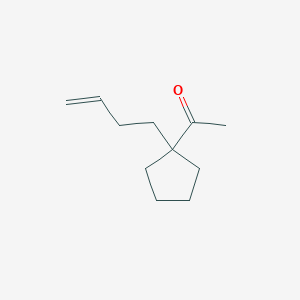
1-(3-Butenyl)-1-acetylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Butenyl)-1-acetylcyclopentane, commonly known as BAC, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a cyclopentane derivative that has a butenyl and acetyl group attached to it. BAC has been found to have various biochemical and physiological effects, making it an interesting compound for researchers to study.
Mécanisme D'action
The mechanism of action of BAC is not fully understood. However, it has been hypothesized that BAC exerts its cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. BAC has also been found to inhibit the activity of certain enzymes involved in inflammation, which may explain its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
BAC has been found to have various biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, BAC has been found to have antiviral and antibacterial effects. BAC has also been found to have antioxidant effects, which may make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BAC in lab experiments is its relatively simple synthesis method. Additionally, BAC has been found to have low toxicity and is stable under normal laboratory conditions. However, a limitation of using BAC in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on BAC. One area of research could be to further investigate the mechanism of action of BAC, particularly with regards to its cytotoxic effects on cancer cells. Additionally, further research could be done to explore the potential applications of BAC in the treatment of inflammatory diseases and oxidative stress-related diseases. Finally, research could be done to develop more efficient synthesis methods for BAC, which could make it more accessible for use in scientific research.
Méthodes De Synthèse
BAC can be synthesized through a multistep process starting with the reaction of cyclopentanone with ethyl acetoacetate. The product of this reaction is then reacted with allyl bromide to form 1-(3-butenyl)cyclopentanone. Finally, this compound is acetylated using acetic anhydride to form 1-(3-butenyl)-1-acetylcyclopentane.
Applications De Recherche Scientifique
BAC has been studied for its potential applications in scientific research. One area of research where BAC has been studied is in the field of cancer research. BAC has been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, BAC has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
152090-66-9 |
|---|---|
Nom du produit |
1-(3-Butenyl)-1-acetylcyclopentane |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-(1-but-3-enylcyclopentyl)ethanone |
InChI |
InChI=1S/C11H18O/c1-3-4-7-11(10(2)12)8-5-6-9-11/h3H,1,4-9H2,2H3 |
Clé InChI |
UTPCVPYAOICBAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CCC=C |
SMILES canonique |
CC(=O)C1(CCCC1)CCC=C |
Synonymes |
Ethanone, 1-[1-(3-butenyl)cyclopentyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



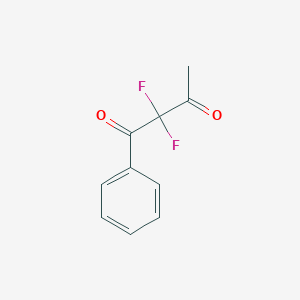
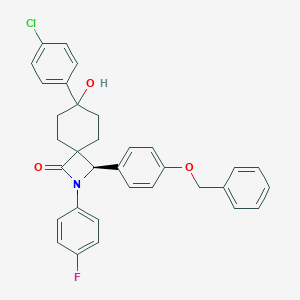
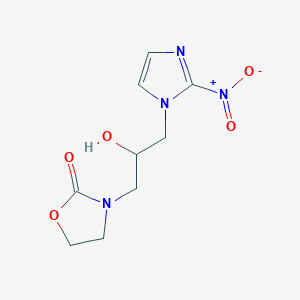
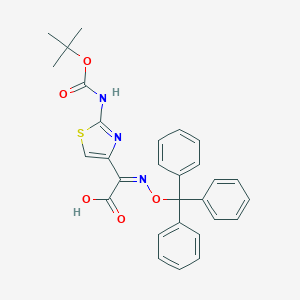
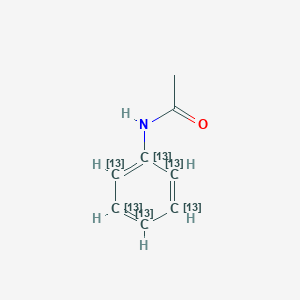
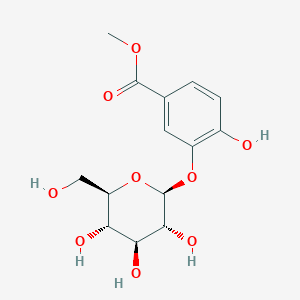
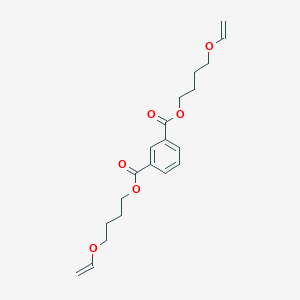
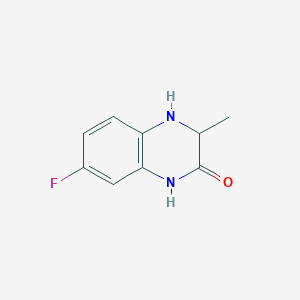
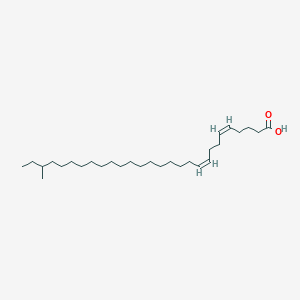
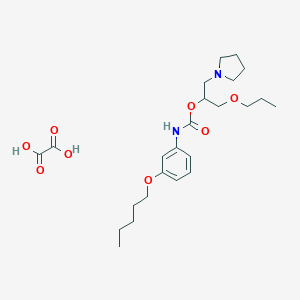
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
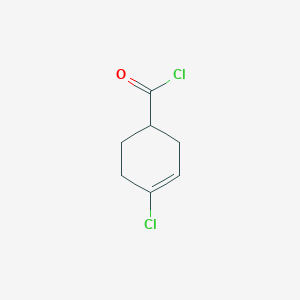
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
